molecular formula C16H14F2N4S B6426420 4,6-difluoro-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,3-benzothiazole CAS No. 2327268-59-5

4,6-difluoro-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,3-benzothiazole

Cat. No. B6426420
CAS RN: 2327268-59-5
M. Wt: 332.4 g/mol
InChI Key: KARSNTCNWHJLIZ-UHFFFAOYSA-N
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Description

4,6-Difluoro-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,3-benzothiazole (DFBPB) is a novel organic compound that has recently been studied for its potential applications in various scientific fields. This compound was synthesized by the condensation reaction between 4-amino-2-fluoro-1,3-benzothiazole and 4-pyridinecarboxylic acid. It has a molecular weight of 265.23 g/mol and a melting point of 140-141 °C. DFBPB has been studied for its potential applications in biochemistry, pharmacology, and drug development.

Scientific Research Applications

Medicinal Importance

Heterocyclic compounds, such as the one , are of significant importance in medicinal chemistry . They form the core structure of many pharmaceutical drugs due to their diverse biological activities.

Anti-Alzheimer’s Potential

Compounds with similar structures have been synthesized as potential inhibitors against Alzheimer’s disease . The presence of the piperazine ring and the pyridine moiety could contribute to this activity.

Anti-Tubercular Activity

Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives, which share structural similarities with the compound , have been designed and synthesized for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .

Antibacterial Effect

The compound could potentially have a potent antibacterial effect. This is based on the fact that similar compounds have been designed to have a new binding mode to DNA gyrase, allowing for a more potent antibacterial effect .

Activity Against Quinolone-Resistant Bacterial Strains

The compound could potentially be active against quinolone-resistant bacterial strains. This is inferred from the fact that similar compounds were designed to have activity against these resistant strains .

Prevention of Biofilm Formation

The compound could potentially prevent biofilm formation. This is based on the fact that similar compounds were designed to include additional anti-pathogenicity by preventing biofilm formation .

properties

IUPAC Name

4,6-difluoro-2-(4-pyridin-2-ylpiperazin-1-yl)-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F2N4S/c17-11-9-12(18)15-13(10-11)23-16(20-15)22-7-5-21(6-8-22)14-3-1-2-4-19-14/h1-4,9-10H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KARSNTCNWHJLIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C3=NC4=C(C=C(C=C4S3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F2N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Difluoro-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,3-benzothiazole

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